Home > Products > Screening Compounds P137325 > Cycloviolacin O20
Cycloviolacin O20 -

Cycloviolacin O20

Catalog Number: EVT-246225
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Cycloviolacin O20 is primarily isolated from the plant Viola odorata, also known as sweet violet. This plant has been traditionally used in various cultures for its medicinal properties. The extraction and isolation of cyclotides like cycloviolacin O20 typically involve methods such as solvent extraction, chromatography, and mass spectrometry to ensure purity and structural integrity .

Classification

Cycloviolacin O20 falls under the classification of cyclic peptides known as cyclotides. These peptides are distinguished by their cyclic structure formed through head-to-tail linkage of amino acids, stabilized by disulfide bonds. Cyclotides are further categorized based on their sequence and structural variations, with cycloviolacin O20 being part of the "bracelet" subclass due to its unique folding and stability characteristics .

Synthesis Analysis

Methods

The synthesis of cycloviolacin O20 can be achieved through several methods, with solid-phase peptide synthesis being the most common approach. This method allows for the stepwise assembly of amino acids on a solid support, followed by cyclization to form the final cyclic structure.

Technical Details

  1. Solid-Phase Peptide Synthesis: The linear precursor of cycloviolacin O20 is synthesized using the Fmoc (9-fluorenylmethoxycarbonyl) protection strategy. This involves sequential addition of protected amino acids to a resin-bound chain.
  2. Cyclization: Following the synthesis of the linear peptide, cyclization is achieved through native chemical ligation or thioester-mediated reactions. This step is crucial for forming the cyclic structure characteristic of cyclotides .
  3. Oxidative Folding: The folding process involves oxidation to form disulfide bonds, which stabilize the cyclic structure. The folding pathway has been characterized to include several intermediates before reaching the native conformation .
Molecular Structure Analysis

Structure

Cycloviolacin O20 features a compact structure stabilized by three disulfide bonds that create a cystine knot motif. This unique arrangement contributes to its stability and resistance to proteolytic degradation.

Data

  • Molecular Formula: C₃₈H₅₉N₁₁O₁₀S₃
  • Molecular Weight: Approximately 813 Da
  • Amino Acid Composition: Comprised of 30 amino acids, including several hydrophobic residues that contribute to its biological activity .
Chemical Reactions Analysis

Reactions

Cycloviolacin O20 participates in various chemical reactions that are critical for its biological function:

  1. Membrane Disruption: Cycloviolacin O20 has been shown to disrupt lipid membranes, leading to cytotoxic effects on target cells. This mechanism involves interaction with membrane phospholipids, resulting in pore formation and cell lysis .
  2. Antimicrobial Activity: The peptide exhibits antimicrobial properties against a range of pathogens by destabilizing microbial membranes and inhibiting growth .

Technical Details

The reaction mechanisms involve both electrostatic interactions and hydrophobic effects that facilitate the insertion of cycloviolacin O20 into lipid bilayers.

Mechanism of Action

Process

The mechanism by which cycloviolacin O20 exerts its biological effects primarily revolves around its ability to disrupt cellular membranes:

  1. Membrane Interaction: Upon contact with cell membranes, cycloviolacin O20 interacts with lipid components, leading to increased membrane permeability.
  2. Cytotoxic Effects: This disruption results in ion leakage and eventual cell death, particularly in cancerous cells where it has shown enhanced efficacy in sensitizing cells to chemotherapy agents like temozolomide .

Data

Studies have demonstrated that cycloviolacin O20's cytotoxicity is significantly higher against tumor cells compared to normal cells, suggesting a potential therapeutic application in oncology .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white powder when isolated.
  • Solubility: Soluble in water and organic solvents like methanol and acetonitrile.

Chemical Properties

  • Stability: Cycloviolacin O20 is stable under physiological conditions due to its cyclic structure and disulfide bonds.
  • pH Sensitivity: Exhibits stability across a wide pH range but may degrade under extreme acidic or basic conditions.

Relevant Data or Analyses

Analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed to assess purity and structural integrity during synthesis and isolation processes .

Applications

Scientific Uses

Cycloviolacin O20 has garnered attention for its potential applications in various fields:

  1. Pharmaceutical Development: Due to its cytotoxic properties, it is being investigated as a lead compound for developing new anticancer therapies.
  2. Antimicrobial Agents: Its ability to disrupt microbial membranes positions it as a candidate for developing new antimicrobial agents against resistant strains.
  3. Protein Engineering: The unique structure of cycloviolacin O20 serves as an attractive scaffold for designing novel peptides with tailored biological activities .
Molecular Architecture and Structural Dynamics of Cycloviolacin O2

Cyclotide Backbone Cyclization and Cystine Knot Topology

Cycloviolacin O2 (CyO2) belongs to the cyclotide family, characterized by a head-to-tail cyclic backbone and a cyclic cystine knot (CCK) motif. This unique architecture comprises 28–37 amino acids, with CyO2 containing 31 residues (sequence: GIPCGESCVWIPCISSAIGCSCKSKVCYRN) and a molecular weight of 3164.75 g/mol [1] [4]. The CCK motif arises from three disulfide bonds (Cysᴵ–Cysᴵⱽ, Cysᴵᴵ–Cysⱽ, Cysᴵᴵᴵ–Cysⱽᴵ) forming a knotted core where one disulfide penetrates a macrocycle created by the other two, creating a rigid, triangular structure [3] [7]. This topology confers exceptional stability: CyO2 withstands temperatures >100°C, extreme pH, and proteolytic degradation (e.g., trypsin, pepsin) due to limited backbone flexibility and restricted enzyme access [4] [6]. The circular backbone eliminates terminal residues susceptible to exopeptidases, while the cystine knot prevents unfolding under denaturing conditions [10].

Table 1: Key Structural Features of Cycloviolacin O2

FeatureDescriptionFunctional Implication
Backbone CyclizationHead-to-tail circular peptide (31 residues)Resistance to exoproteases; conformational rigidity
Disulfide BondsThree pairs: Cysᴵ–Cysᴵⱽ, Cysᴵᴵ–Cysⱽ, Cysᴵᴵᴵ–Cysⱽᴵ (cystine knot)Thermal/chemical stability; mechanical integrity
Loop RegionsSix loops between cysteine residuesSites for bioactivity modulation; variable sequence tolerance
Hydrophobic SurfaceCluster of nonpolar residues (Val, Ile, Trp)Membrane interaction; pore formation in target cells

Role of Conserved Glutamic Acid in Structural Stability and Functional Aggregation

A glutamic acid residue (Glu⁶) in loop 1 of CyO2 is evolutionarily conserved across cyclotides and is critical for structural and functional integrity. NMR studies reveal that Glu⁶ coordinates a hydrogen-bond network involving backbone amides of Cys⁵, Cys⁶, and Val⁷, stabilizing the β-hairpin in loops 1–3 [2] [8]. Methylation of Glu⁶ disrupts this network, causing conformational fluctuations and a 48-fold reduction in cytotoxicity (IC₅₀ shift from 0.2 μM to >10 μM against lymphoma cells) [8]. This residue also enables functional aggregation: native CyO2 self-associates into oligomers via Glu⁶-mediated intermolecular interactions, facilitating membrane pore formation. Disruption of Glu⁶ abolishes membrane permeabilization in liposome assays and reduces bactericidal activity against E. coli (MIC increases from 2.2 μM to >20 μM) [1] [6] [8].

Table 2: Structural and Functional Consequences of Glu⁶ Modification in CyO2

ParameterNative CyO2Glu⁶-Methylated CyO2Change
Cytotoxicity (IC₅₀)0.2 μM>10 μM48-fold decrease
Membrane PermeabilizationRapid calcein releaseNo releaseAbolished
Antibacterial Activity (MIC vs. E. coli)2.2 μM>20 μM>9-fold decrease
Structural StabilityCompact β-sheet coreDisordered loops 1–3Reduced

Comparative Analysis of Bracelet vs. Möbius Cyclotide Subfamilies

CyO2 belongs to the bracelet subfamily, distinguished from Möbius cyclotides by:

  • Backbone Topology: Bracelets lack the cis-proline-induced twist characteristic of Möbius cyclotides (e.g., kalata B1). This results in a planar circular structure [3] [4].
  • Loop 3 Structure: Bracelets contain a short 310-helix in loop 3 (residues 13–17: CISSA), absent in Möbius cyclotides. This helix enhances hydrophobic surface area, facilitating membrane insertion [4] [7].
  • Bioactivity Profile: Bracelets exhibit 10–100× higher cytotoxicity than Möbius counterparts. CyO2 (bracelet) shows IC₅₀ values of 0.1–1.0 μM against cancer cells, whereas kalata B1 (Möbius) requires >10 μM for similar effects. This correlates with bracelet-selective affinity for phosphatidylethanolamine (PE)-rich membranes in tumor cells and Gram-negative bacteria [1] [6].
  • Self-Association: Bracelets form higher-order oligomers (tetramers/octamers) via hydrophobic interactions, enabling pore formation. Möbius cyclotides remain monomeric [4].

Table 3: Bracelet vs. Möbius Cyclotide Structural and Functional Attributes

AttributeBracelet (e.g., CyO2)Möbius (e.g., Kalata B1)
Loop 5 FeatureNo cis-proline; linear conformationcis-Proline; 180° backbone twist
Secondary Structure310-helix in loop 3Extended bends; no helices
HydrophobicityHigher (clustered Val, Ile, Trp)Moderate (polar residues in loops)
CytotoxicityIC₅₀: 0.1–1.0 μM (cancer cells)IC₅₀: 5–50 μM (cancer cells)
Membrane InteractionForms stable pores; PE-specificSurface binding; cholesterol-sensitive

Impact of Disulfide Bond Connectivity on Conformational Rigidity

The cystine knot topology in CyO2 enforces conformational rigidity through:

  • Vicinal Disulfide Constraints: The Cysᴵᴵᴵ–Cysⱽᴵ bond penetrates the macrocycle formed by Cysᴵ–Cysᴵⱽ and Cysᴵᴵ–Cysⱽ, creating a mechanical "lock" that restricts backbone mobility. This topology is classified as a vicinal disulfide with trans-peptide conformation, exhibiting high torsional energy barriers (>50 kcal/mol) to unfolding [5] [10].
  • Protease Resistance: The knot shields proteolytic cleavage sites in loops 2, 3, and 5. Reduction of disulfide bonds increases CyO2 susceptibility to trypsin degradation by >100-fold, confirming their role in shielding the backbone [7] [10].
  • Functional Consequences: Disulfide disruption ablates all bioactivities. Reduced/alkylated CyO2 shows:
  • Complete loss of cytotoxicity (IC₅₀ >50 μM)
  • No membrane permeabilization in SYTOX Green assays
  • Unfolding entropy (ΔS) increases by 40%, indicating conformational entropy dominance in native folding [8] [10].

Table 4: Disulfide Bond Functions in CyO2

Disulfide PairStructural RoleConsequence of Disruption
Cysᴵ–CysᴵⱽStabilizes loops 1 and 4Loss of β-hairpin; reduced hydrophobic surface
Cysᴵᴵ–CysⱽAnchors loop 3 helix to knot coreHelix destabilization; impaired membrane insertion
Cysᴵᴵᴵ–CysⱽᴵPenetrates macrocycle; enforces knot topologyGlobal unfolding; abolished bioactivity

CyO2’s disulfide-directed rigidity enables it to function as a molecular scaffold for drug design. Its loops tolerate sequence grafting while retaining the CCK-stabilized fold, facilitating engineering of novel therapeutics [7] [10].

Properties

Product Name

Cycloviolacin O20

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.